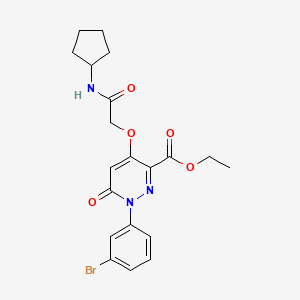
acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate: . This compound is known for its unique structure and properties, which make it suitable for specific scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the following steps:
Formation of the Piperidine Core: : The piperidine ring is formed through a cyclization reaction involving a suitable diamine precursor.
Introduction of the Carbamoyl Group: : The carbamoyl group is introduced using reagents such as carbamoyl chloride or isocyanates.
Tert-Butyl Esterification: : The tert-butyl ester group is introduced using tert-butanol in the presence of a strong acid catalyst.
Final Purification: : The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Reagents like alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : The compound may be used in the study of biological systems and as a tool in molecular biology research.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate:
N-(4-aminobutyl)carbamic acid tert-butyl ester: : This compound has a similar backbone but different substituents, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, which make it suitable for targeted applications in scientific research and industry.
Properties
IUPAC Name |
acetic acid;tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.C2H4O2/c1-10(2,3)17-9(15)14-11(8(12)13)4-6-16-7-5-11;1-2(3)4/h4-7H2,1-3H3,(H3,12,13)(H,14,15);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWXLCIUAAZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1(CCOCC1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
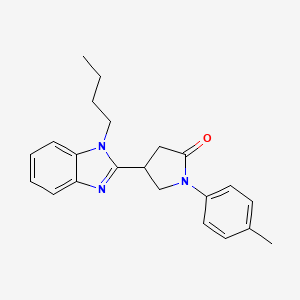
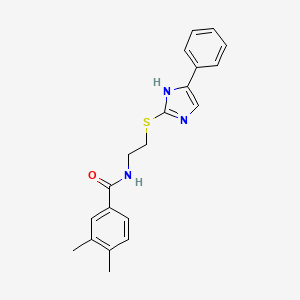
![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2804166.png)
![4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2804172.png)

![2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2804175.png)
![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B2804176.png)
![2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2804178.png)
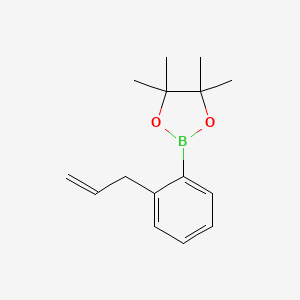
![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)
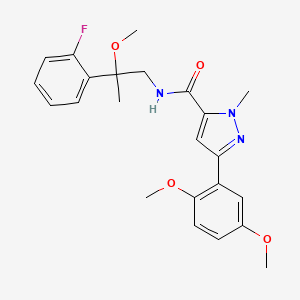
![N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide](/img/structure/B2804183.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2804184.png)
